Conductivity Benchmarking: TBA₂S₆ vs. Related Charge-Transfer Salts
The room-temperature electrical conductivity of the ET₃S₆ charge-transfer complex prepared from TBA₂S₆ is 2.3 S cm⁻¹, which exceeds the conductivity of many analogous BEDT-TTF-based salts with alternative counter-anions [1]. While direct head-to-head data for other TBA-polysulfides are unavailable in the same study, the observed weak metallic behavior above 240 K and semiconductor behavior below this temperature are characteristic of the S₆²⁻ anion and are not generalizable to the tetrasulfide or pentasulfide analogs [2]. The conductivity value provides a quantitative benchmark for researchers evaluating acceptor materials for organic conductors.
| Evidence Dimension | Room-temperature electrical conductivity |
|---|---|
| Target Compound Data | 2.3 S cm⁻¹ (for ET₃S₆ complex derived from TBA₂S₆) |
| Comparator Or Baseline | BEDT-TTF salts with other counter-anions (e.g., κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl) exhibit conductivities in the range of 10–100 S cm⁻¹; however, TBA₂S₆ offers a distinct S₆²⁻ anion for tuning electronic properties. |
| Quantified Difference | TBA₂S₆-derived ET₃S₆ conductivity is approximately an order of magnitude lower than the highest BEDT-TTF superconductors, but it provides a specific structural motif (S₆²⁻) not available from other polysulfide anions. |
| Conditions | Compressed pellet measurement at 298 K; synthetic route via electrocrystallization. |
Why This Matters
The 2.3 S cm⁻¹ conductivity value, coupled with the defined S₆²⁻ anion, enables researchers to rationally select TBA₂S₆ as an acceptor precursor when designing low-dimensional organic conductors with tailored electronic transitions.
- [1] Zhang, Q., Wu, P., Chen, S., Ding, R., Wang, Y., & Zhu, D. Synthesis, structure of a new acceptor TBA₂S₆ and preparation, physical properties of ET₃S₆. Synthetic Metals 1999, 105 (3), 155–159. View Source
- [2] Zhang, Q., et al. Synthetic Metals 1999, 105 (3), 155–159. Conductivity data and semiconductor transition at 240 K. View Source
